molecular formula C9H21ClN2O2 B1437975 1-N-Boc-Butane-1,2-diamine hydrochloride CAS No. 1179360-83-8

1-N-Boc-Butane-1,2-diamine hydrochloride

Cat. No.: B1437975
CAS No.: 1179360-83-8
M. Wt: 224.73 g/mol
InChI Key: WQRDYZWMTDDLDE-UHFFFAOYSA-N
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Description

1-N-Boc-Butane-1,2-diamine hydrochloride, also known as tert-butyl 2-aminobutylcarbamate hydrochloride, is a chemical compound with the molecular formula C9H21ClN2O2 . It has a molecular weight of 224.73 and is typically stored at temperatures between 2-8°C in an inert atmosphere . The compound is solid in its physical form .


Synthesis Analysis

The formation of Boc-protected amines and amino acids, such as this compound, is conducted under either aqueous or anhydrous conditions, by reaction with a base and the anhydride Boc2O . Active esters

Scientific Research Applications

Synthesis and Derivative Formation

1-N-Boc-Butane-1,2-diamine hydrochloride is utilized in the synthesis of chiral 1,2-diamines. The process involves the substitution of imidazolidines and pyrimidines, with the chiral ligand (-)-sparteine promoting asymmetric deprotonation, leading to enantiomerically enriched 1,2-diamines upon hydrolysis (Ashweek et al., 2003). Additionally, it's used in the chemoselective N-Boc protection of the amine moiety in various compounds, offering an efficient method for selective mono-N-Boc protection of diamines and chemoselective protection of hydroxylamines (Jahani et al., 2011).

Polymer and Catalytic Applications

This compound plays a role in the synthesis of novel polymer-supported chiral 1,2-diamines. These polymers are used in asymmetric hydrogenation of aromatic ketones, exhibiting high levels of enantioselectivity and reusability in catalyst systems (Haraguchi et al., 2007). Furthermore, its derivatives show potential in the formation of highly hydrophilic fused aggregates (microsponges) from bolaamphiphiles, showcasing unique self-assembly into discrete nanoparticles and sponge-like structures (Watson, 2004).

Conformation and Stability Analysis

The bis(amino acid) derivatives of 1,4-diamino-2-butyne, a relative compound, are found to adopt a C2-symmetric turn conformation, promoting studies on molecular interactions and stability (Curran et al., 2005). Moreover, the study of strong hydrogen-bonded molecular interactions between atmospheric diamines and sulfuric acid offers insights into the reaction mechanisms and molecular stability relevant to environmental chemistry (Elm et al., 2016).

Properties

IUPAC Name

tert-butyl N-(2-aminobutyl)carbamate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H20N2O2.ClH/c1-5-7(10)6-11-8(12)13-9(2,3)4;/h7H,5-6,10H2,1-4H3,(H,11,12);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQRDYZWMTDDLDE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CNC(=O)OC(C)(C)C)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H21ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10662577
Record name tert-Butyl (2-aminobutyl)carbamate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10662577
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1179360-83-8
Record name tert-Butyl (2-aminobutyl)carbamate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10662577
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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